molecular formula C6H6N2S B2534042 2-(Methylamino)thiophene-3-carbonitrile CAS No. 860648-75-5

2-(Methylamino)thiophene-3-carbonitrile

Cat. No.: B2534042
CAS No.: 860648-75-5
M. Wt: 138.19
InChI Key: RHVICQMLIPCSMM-UHFFFAOYSA-N
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Description

2-(Methylamino)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C6H6N2S and its molecular weight is 138.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

2-(Methylamino)thiophene-3-carbonitrile and its derivatives have been extensively studied in chemical synthesis. For instance, Krayushkin et al. (1988) explored the synthesis and properties of thiophene-3-carbonitrile N-oxides, which undergo 1,3-dipolar cycloaddition, forming 3,5-disubstituted 2-isoxazolines (Krayushkin et al., 1988). Ren et al. (1986) reported the synthesis of novel 2,4,6-trisubstituted thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles, highlighting its utility in creating complex heterocyclic compounds (Ren, Rao, & Klein, 1986).

Pharmaceutical Research

While avoiding specific drug use and dosage details, it's noteworthy that this compound derivatives have been investigated in pharmaceutical research. For instance, Sherif et al. (1996) demonstrated the Gewald synthesis of 3,5-diaminothiophene-2-carbonitrile derivatives, a process useful for creating various pharmacologically relevant compounds (Sherif, 1996).

Electrochemical and Photophysical Properties

The electrochemical and photophysical properties of thiophene-3-carbonitrile derivatives are of significant interest. Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitriles and investigated their electrochemical properties, demonstrating potential applications in electronic devices (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Molecular Modeling and Drug Design

In the context of drug design, Scotti et al. (2012) utilized 2-aminithiophene derivatives in computer-aided drug design studies, demonstrating their potential in predicting biological activities of new compounds (Scotti et al., 2012).

Solid-State NMR Studies

Solid-state NMR studies have also utilized derivatives of this compound. Smith et al. (2006) conducted a detailed analysis of molecular structures in polymorphic forms of thiophene derivatives, providing insights into their conformational polymorphism (Smith, Xu, & Raftery, 2006).

Synthesis of Schiff Bases

Khan et al. (2013) reported on the synthesis of Schiff bases containing thiophene-3-carbonitrile, highlighting their potential antibacterial activities (Khan et al., 2013).

Properties

IUPAC Name

2-(methylamino)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-8-6-5(4-7)2-3-9-6/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVICQMLIPCSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-75-5
Record name 2-(methylamino)thiophene-3-carbonitrile
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